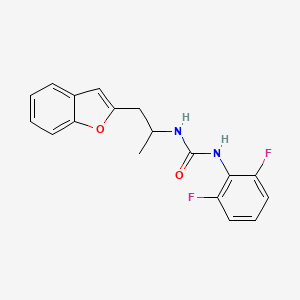

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,6-difluorophenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,6-difluorophenyl)urea, also known as AZD-4547, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family. FGFRs are transmembrane receptors that are involved in various cellular processes, including cell proliferation, differentiation, and survival. Aberrant FGFR signaling has been implicated in various diseases, including cancer. AZD-4547 has shown promising results in preclinical studies as a potential anti-cancer agent.

Aplicaciones Científicas De Investigación

Structural Analysis and Synthetic Applications

Crystal Structure and Pesticide Design : The crystal structure of compounds related to benzoylurea pesticides, such as chlorfluazuron and flufenoxuron, showcases the dihedral angles and hydrogen bonding that contribute to their effectiveness. These studies are crucial for understanding the molecular arrangement and for designing new pesticides with enhanced properties (Cho et al., 2015); (Jeon et al., 2014).

Organic Synthesis : Research on the coupling reactions involving propargylic alcohols and cyclic 1,3-diones demonstrates the versatility of benzofuran derivatives in organic synthesis, leading to selective formation of benzofuranones and cyclopentapyranones. This underscores the utility of benzofuran derivatives in constructing complex molecular architectures (Cadierno et al., 2008).

Biological Activities

Antimicrobial Screening : Benzofuran aryl ureas and carbamates have been reported for their antimicrobial activities. Their synthesis and characterization underline the potential of benzofuran derivatives as antimicrobial agents, which could lead to the development of new therapeutic agents (Kumari et al., 2019).

Inhibition of Enzymatic Activity : Studies on benzofuran hydroxamic acids have illustrated their potent inhibitory effect on the 5-lipoxygenase enzyme, an important target in the development of anti-inflammatory drugs. These findings highlight the potential therapeutic applications of benzofuran derivatives in treating inflammation-related disorders (Ohemeng et al., 1994).

Photochromic Materials : The photochromic properties of diarylethene derivatives featuring benzofuran units have been investigated, revealing their potential in developing photoresponsive materials. These materials can be applied in various fields, including optical data storage and photonic devices (Yamaguchi & Irie, 2005); (Yamaguchi et al., 2008).

Corrosion Inhibition : The application of substituted urea compounds, including those with benzofuran moieties, as corrosion inhibitors on metal surfaces has been explored. Their ability to form strong adsorption layers on metal surfaces suggests their potential in protecting materials from corrosion (Gopiraman et al., 2012).

Propiedades

IUPAC Name |

1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2,6-difluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O2/c1-11(9-13-10-12-5-2-3-8-16(12)24-13)21-18(23)22-17-14(19)6-4-7-15(17)20/h2-8,10-11H,9H2,1H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHXMDJYOADUGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)NC3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,6-difluorophenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2891941.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2891948.png)

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2891950.png)

![N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2891953.png)

![(E)-4-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2891954.png)

![(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B2891956.png)

![3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2891957.png)

![3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride](/img/structure/B2891958.png)

![1,7-dimethyl-8-(3-(o-tolylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2891961.png)